Methyl 2-(bromomethyl)-4-chlorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-4-chlorobenzoate is a compound that can be associated with various research areas, including organic synthesis, biological activity, and molecular structure analysis. It is structurally related to several compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds structurally related to methyl 2-(bromomethyl)-4-chlorobenzoate often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of related bromomethylpyrrole compounds requires the use of reagents like N-bromosuccinimide and involves steps such as oxidation and selective reduction . Similarly, the synthesis of methyl 2-bromo-6-chlorobenzoate, a compound with a similar halogenated aromatic structure, necessitates vigilant temperature control and specific reagents to achieve the desired product .
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2-(bromomethyl)-4-chlorobenzoate has been studied using various spectroscopic and computational methods. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods . The molecular structure and conformation of methyl 3-chlorobenzoate were studied by gas electron diffraction combined with ab initio calculations .
Chemical Reactions Analysis
The reactivity of bromomethyl groups in compounds like methyl 2-(bromomethyl)-4-chlorobenzoate is significant in various chemical reactions. For instance, the bromomethylpyrrole compound was used in a multi-step synthesis involving bromination and subsequent reactions with acetate and hydrogen sulfide . The bromomethyl radical itself has been studied for its rotational spectra, providing insights into its reactivity and structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to methyl 2-(bromomethyl)-4-chlorobenzoate are influenced by their molecular structure. For example, the crystal structures of bromo-hydroxy-benzoic acid derivatives show two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . The photoionization of bromomethyl radicals has been studied, revealing their ionization energies and vibrational modes, which are important for understanding their chemical behavior .
Scientific Research Applications
Regioselectivity in Synthesis
Methyl 2-(bromomethyl)-4-chlorobenzoate and its analogues have been studied for their regioselectivity in chemical reactions. A study by Montañez et al. (2010) investigated the reactivity of methyl chlorobenzoate analogues with Me3Sn− ions, revealing that the relative reactivity of chlorine as the leaving group in methyl chlorobenzoate is para ≥ ortho ≫ meta toward Me3Sn− ions. Theoretical studies were conducted to explain the observed reactivity based on the energetic properties of the transition states of the radical anions formed in these reactions Montañez et al., 2010.
Synthesis Process Development
The development of scalable processes for the synthesis of methyl chlorobenzoate derivatives is crucial in chemical manufacturing. Hickey et al. (2005) described a scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, emphasizing the importance of temperature control and the use of liquid nitrogen injection for reaction heat control. The esterification of the parent acid and subsequent crystallization resulted in a 79% overall yield from inexpensive starting materials Hickey et al., 2005.
Extended Oxazole Synthesis
Methyl 2-(bromomethyl)-4-chlorobenzoate and related compounds are utilized in the synthesis of extended oxazoles. Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles as reactive scaffolds for synthetic elaboration at the 2-position, leading to the preparation of various oxazole derivatives. The 2-bromomethyl analogue, in particular, was found to be more reactive than the chloromethyl compounds and useful in C-alkylation reactions Patil & Luzzio, 2016.
Genotoxic Impurity Detection
In the pharmaceutical industry, the detection and quantification of genotoxic impurities are critical. Gaddam et al. (2020) developed an HPLC method for the simultaneous detection and quantification of various genotoxic impurities, including methyl 2-(chloromethyl)-3-nitrobenzoate and methyl 2-(bromomethyl)-4-nitrobenzoate, in the lenalidomide drug substance Gaddam et al., 2020.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(bromomethyl)-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLIPOQXOPCFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609909 | |
Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-4-chlorobenzoate | |
CAS RN |
145908-29-8 | |
Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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